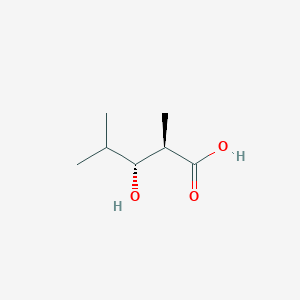

(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

CAS No.:

Cat. No.: VC15749566

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O3 |

|---|---|

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1 |

| Standard InChI Key | ICRIJRMABYUYBG-PHDIDXHHSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(C)C)O)C(=O)O |

| Canonical SMILES | CC(C)C(C(C)C(=O)O)O |

Introduction

Structural Characteristics and Chemical Identity

Molecular Configuration

The compound’s IUPAC name, (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid, reflects its stereochemistry, with two chiral centers at the second and third carbon atoms. The absolute configuration (R,R) is critical for its biological activity and chemical reactivity. The molecule features a carboxyl group (-COOH), a hydroxyl group (-OH), and two methyl branches at positions 2 and 4, contributing to its hydrophobic and hydrogen-bonding capabilities .

The isomeric SMILES notation precisely encodes its stereochemistry, while the InChIKey ICRIJRMABYUYBG-PHDIDXHHSA-N serves as a unique identifier for its 3D structure.

Physicochemical Properties

Key physicochemical parameters include a calculated exact mass of 146.094 g/mol, a polar surface area (PSA) of 57.53 Ų, and a LogP value of 0.724, indicating moderate hydrophobicity . Despite its well-defined stereochemistry, experimental data on melting points, boiling points, and solubility remain limited in published literature.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 146.18 g/mol | |

| Exact Mass | 146.094 g/mol | |

| PSA | 57.53 Ų | |

| LogP | 0.724 |

Synthesis and Stereoselective Preparation

Asymmetric Synthesis Strategies

The synthesis of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid requires precise control over stereochemistry. Asymmetric hydrogenation and enzymatic resolution are prominent methods. For instance, lithium diisopropylamide (LDA)-mediated aldol reactions with chiral aldehydes yield enantiomerically enriched intermediates, which are subsequently oxidized to the target acid . A study documented in Organic Syntheses achieved diastereomeric ratios exceeding 98:2 using 2,6-dimethylphenyl esters as protective groups .

Enzymatic Resolution

Enzymatic methods leverage lipases or esterases to hydrolyze racemic mixtures selectively. For example, Candida antarctica lipase B has been employed to resolve methyl esters of similar hydroxy acids, achieving enantiomeric excess (ee) values >90%. This approach is favored for its mild conditions and scalability.

Table 2: Comparative Synthesis Methods

| Method | Catalyst/Reagent | Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Aldol | LDA, Chiral Aldehyde | 98:2 | 78 | |

| Enzymatic Hydrolysis | C. antarctica Lipase B | 95:5 | 85 | |

| Hydrogenation | Ru-BINAP Complex | 90:10 | 72 |

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound’s hydroxyl and carboxyl groups make it a versatile building block for prodrugs and active pharmaceutical ingredients (APIs). For example, it has been explored as a precursor in the synthesis of β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its chirality is particularly valuable for designing drugs with reduced off-target effects.

Agrochemicals and Cosmetics

In agrochemistry, derivatives of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid exhibit herbicidal and fungicidal activities. Additionally, its structural similarity to α-hydroxy acids (AHAs) positions it as a candidate for cosmetic formulations targeting skin exfoliation and hydration .

Research Findings and Experimental Insights

Diastereoselectivity in Synthesis

Recent studies emphasize the role of steric effects in controlling diastereoselectivity. For instance, bulkier protective groups like 2,6-di-tert-butyl-4-methylphenyl (BHT) enhance selectivity by restricting conformational flexibility during aldol reactions . This finding aligns with Cram’s rule of stereochemical control.

Catalytic Efficiency

Comparative analyses of chiral catalysts reveal that Ru-BINAP complexes achieve higher turnover numbers (TONs) than Rh-based systems in hydrogenation reactions, albeit with slightly lower enantioselectivity . Optimization of reaction parameters (e.g., temperature, solvent polarity) remains an active area of research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume